4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine
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Description
Pyrazolo[1,5-a]pyrazine is a core structure of nitrogen ring junction heterocyclic compounds . These motifs are highly used in medicinal chemistry and drug molecule production due to their versatility and ease of preparation .
Synthesis Analysis
The synthesis of differently substituted pyrazolo[1,5-a]pyrimidines has been achieved by a broad range of organic reactions using 5-aminopyrazole as a precursor .Scientific Research Applications
Synthesis and Biological Evaluation
The compound 4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine is involved in the synthesis of various heterocyclic derivatives, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, through multi-component cyclo-condensation reactions. These derivatives have been evaluated for antimicrobial and anti-inflammatory activities. The synthesized compounds exhibit potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, and some have shown anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).
Antimicrobial and Antifungal Properties
Further research into pyrazoline derivatives, including those related to this compound, has shown significant antimicrobial and antifungal properties. These compounds are synthesized from various benzylidene derivatives and have demonstrated potential in combating bacterial and fungal infections (Nag, 2012).
Photovoltaic Applications
In the field of photovoltaic applications, related conjugated polymers incorporating pyrazolo[1,5-a]pyrazine derivatives have been synthesized for use in solar cells. These materials are designed to optimize light absorption and charge transport properties, contributing to the development of more efficient solar energy harvesting technologies (Chen et al., 2010).
Antibacterial Activities
Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, closely related to this compound, have been synthesized and tested for antibacterial activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Anticancer Evaluation
Research on pyrazole derivatives, which includes compounds structurally related to this compound, has extended into anticancer evaluations. These compounds have been assessed for their in vitro anticancer activity against various cancer cell lines, with some showing promising results that could lead to new therapeutic agents for cancer treatment (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
properties
IUPAC Name |
4-benzylsulfanyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-2-3-15-27-20-11-9-19(10-12-20)21-16-22-23(24-13-14-26(22)25-21)28-17-18-7-5-4-6-8-18/h4-14,16H,2-3,15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLWJLFADAMCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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